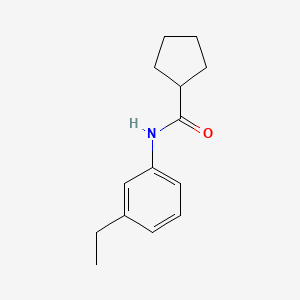
N-(2,3-dihydro-1H-inden-2-yl)-N',N'-diethyl-N-methyl-1,2-ethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1H-inden-2-yl)-N',N'-diethyl-N-methyl-1,2-ethanediamine, commonly known as DIED, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIED is a chiral compound and is used as a chiral auxiliary in asymmetric synthesis.
Mechanism of Action
The mechanism of action of DIED is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes. DIED has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
DIED has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. DIED has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, DIED has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One advantage of using DIED in lab experiments is its high effectiveness as a chiral auxiliary in asymmetric synthesis. DIED has been shown to be highly effective in controlling the stereochemistry of the reaction, which can lead to the production of enantiomerically pure compounds. However, one limitation of using DIED is that it is a chiral compound, which can make its synthesis and purification more complex.
Future Directions
There are several future directions for research on DIED. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and Alzheimer's disease. Another direction is to study its mechanism of action in more detail, in order to better understand how it exerts its effects on the body. Additionally, further research could be done to optimize the synthesis and purification of DIED, in order to make it more accessible for use in lab experiments.
Synthesis Methods
DIED can be synthesized by reacting 2,3-dihydroindene with diethylamine and methylamine in the presence of a palladium catalyst. The reaction yields DIED as a racemic mixture, which can be resolved into its enantiomers using chiral chromatography.
Scientific Research Applications
DIED has been extensively studied for its potential therapeutic applications. It has been used as a chiral auxiliary in asymmetric synthesis, where it has been found to be highly effective in controlling the stereochemistry of the reaction. DIED has also been studied for its potential use as a drug for the treatment of various diseases, including cancer and Alzheimer's disease.
properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-N',N'-diethyl-N-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-4-18(5-2)11-10-17(3)16-12-14-8-6-7-9-15(14)13-16/h6-9,16H,4-5,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZCOOJAGRVUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)C1CC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

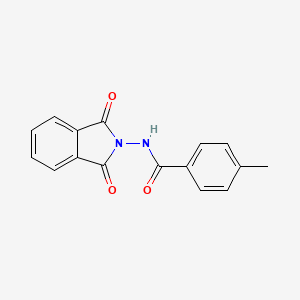



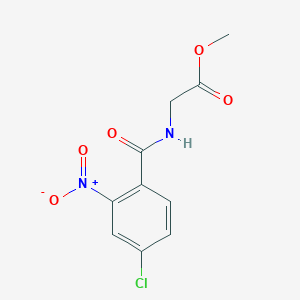
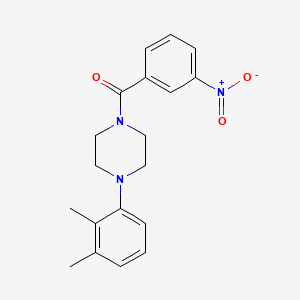
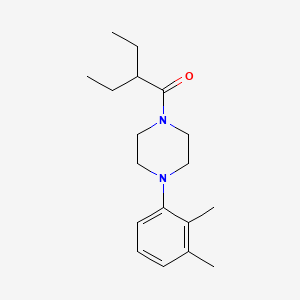
![1-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine](/img/structure/B5788652.png)

![2-fluorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5788669.png)
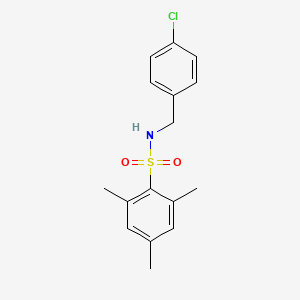

![3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide](/img/structure/B5788702.png)
